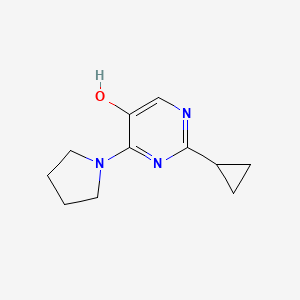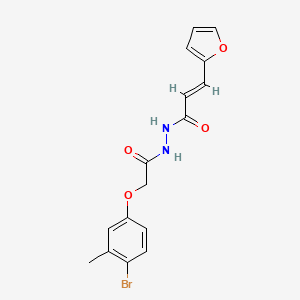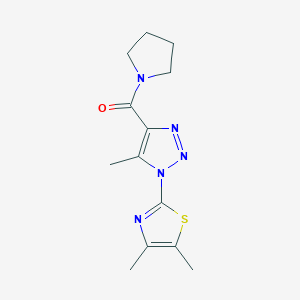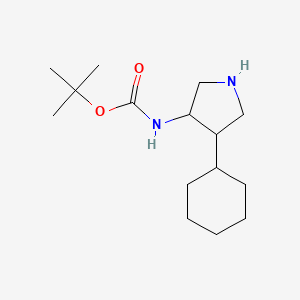![molecular formula C9H13NO5 B14871445 hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid](/img/structure/B14871445.png)
hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid typically involves cyclization reactions. One common method involves the reaction of a suitable amino acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the oxazine ring .
Scientific Research Applications
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid can be compared with other similar compounds, such as:
Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid: This compound has a similar structure but lacks one carboxylic acid group, which may affect its reactivity and applications.
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds share the oxazine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7,8-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO5/c11-8(12)5-3-10-1-2-15-4-6(10)7(5)9(13)14/h5-7H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
VQSLTBWZQMZFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1CC(C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B14871405.png)




![N-methyl-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14871454.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14871457.png)



